molecular formula C12H15NO2 B13592265 4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one

4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one

Cat. No.: B13592265
M. Wt: 205.25 g/mol
InChI Key: DYPKFNYSLPUFGM-UHFFFAOYSA-N
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Description

4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 4-(4-methoxy-2-methylphenyl) group. The compound’s structure provides it with unique chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the pyrrolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidin-2-one: The parent compound, which lacks the 4-(4-methoxy-2-methylphenyl) group.

    4-(4-Fluorophenyl)pyrrolidin-2-one: A similar compound with a fluorine substituent instead of a methoxy group.

    4-(4-Methylphenyl)pyrrolidin-2-one: A compound with a methyl group instead of a methoxy group.

Uniqueness: 4-(4-Methoxy-2-methylphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(4-methoxy-2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO2/c1-8-5-10(15-2)3-4-11(8)9-6-12(14)13-7-9/h3-5,9H,6-7H2,1-2H3,(H,13,14)

InChI Key

DYPKFNYSLPUFGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2CC(=O)NC2

Origin of Product

United States

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